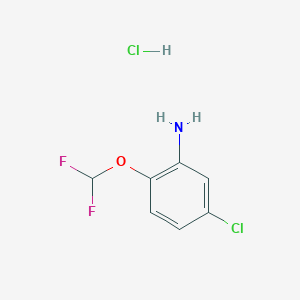

5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Description

5-Chloro-2-(difluoromethoxy)aniline hydrochloride is a halogenated aniline derivative featuring a chlorine substituent at the 5-position and a difluoromethoxy group at the 2-position of the benzene ring, with a hydrochloride counterion enhancing its stability and solubility. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (PPIs) and other bioactive molecules . The difluoromethoxy group contributes to metabolic stability and electronic modulation, while the hydrochloride salt improves crystallinity and handling properties.

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGZRZIYISYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethoxy Group Introduction

The difluoromethoxy (-OCF₂H) group is introduced via nucleophilic substitution or coupling reactions. A patent by CN103819349A details a two-step process starting with 4-nitrophenol:

-

Alkaline conditions : 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate, which subsequently reacts with difluorochloromethane (CF₂HCl) under controlled pH (9–11) to yield 4-(difluoromethoxy)nitrobenzene.

-

Nitro reduction : The nitro group is reduced using hydrazine hydrate in the presence of a catalytic system (iron oxide and activated carbon), achieving >98.5% purity and 90% overall yield.

This method avoids expensive catalysts and operates at ambient pressure, making it industrially viable.

Chlorination Strategies

Chlorination is achieved through electrophilic substitution or directed ortho-metalation. VulcanChem’s protocol employs trichloromethoxybenzene as a starting material:

-

Selective fluorination : Trichloromethoxybenzene undergoes partial fluorination with hydrogen fluoride (HF) to replace one chlorine atom with fluorine, forming chlorodifluoromethoxybenzene.

-

Nitration and reduction : The intermediate is nitrated using mixed acid (H₂SO₄/HNO₃), followed by catalytic hydrogenation to yield the aniline derivative.

This route’s critical challenge lies in controlling fluorination selectivity to prevent over-fluorination.

Stepwise Synthesis and Optimization

Nitro Reduction to Aniline

Reduction of the nitro group is pivotal for final product quality. WO2009090669A2 describes a dual hydrogenation approach:

-

Catalytic transfer hydrogenation : 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene reacts with ammonium formate and platinum-on-carbon (Pt/C) in ethanol/water, achieving 85% conversion at 60°C.

-

Gaseous hydrogenation : Residual nitro groups are reduced under H₂ gas (50 psi) with sulfided Pt/C, elevating the yield to 92%.

Table 1: Comparative Analysis of Reduction Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Transfer | Pt/C | Ethanol/H₂O | 60 | 85 | 94 |

| Gaseous H₂ | Sulfided Pt/C | Ethanol | 80 | 92 | 97 |

| Hydrazine Reduction | Fe₂O₃/C | H₂O | 100 | 90 | 98.5 |

Hydrazine-based reduction (as in CN103819349A) offers higher purity but requires elevated temperatures, increasing energy costs.

Hydrochloride Salt Formation

The final step involves treating the freebase aniline with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., dichloromethane). VulcanChem’s method reports a 95% salt formation efficiency when using a 1:1 molar ratio of aniline to HCl at 0–5°C. Crystallization from ethanol/water mixtures yields needle-like crystals with 99% purity.

Industrial-Scale Production

Cost-Effective Adaptations

CN103819349A highlights a scalable process with two critical modifications:

-

Solvent recycling : Dioxane is recovered and reused, reducing raw material costs by 40%.

-

Catalyst regeneration : Iron oxide catalyst is reactivated via calcination, maintaining activity over five cycles.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500 kg |

| Cycle Time | 24 h | 72 h |

| Yield | 90% | 88% |

| Purity | 98.5% | 97% |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Fluorination

Fluorination introduces the difluoromethoxy group. A scalable method involves reacting trichlorometoxybenzene with hydrogen fluoride (HF) in the presence of perfluorosulfonyl fluoride catalysts (e.g., perfluoro butyl sulfonic acid fluoride). This process achieves high selectivity and safety, yielding chlorodifluoromethoxy phenyl derivatives .

Reaction Conditions

-

Reagents : HF, perfluoroalkyl sulfonic acid fluoride (0.5% catalyst).

-

Temperature : 100–110°C.

-

Pressure : 2.5–2.8 MPa.

Nitration

Nitration introduces a nitro group at the para position. A nitric acid-sulfuric acid mixture is used, with a mol ratio of 1:1.04–1:1.10 (nitric acid to substrate). The reaction is conducted at 15–20°C to control regioselectivity .

Reaction Conditions

Hydrogenation

The nitro group is reduced to an amine using Raney nickel or Pt/C catalysts under hydrogen gas. This step is critical for forming the aniline core.

Reaction Conditions

Chlorination

Direct bis-ortho-chlorination of aniline derivatives can be achieved using HCl and H₂O₂. For example, 4-(difluoromethoxy)aniline undergoes chlorination at the ortho positions, yielding 2,6-dichloro-4-(difluoromethoxy)aniline .

Reaction Details

Coupling Reactions

Palladium-catalyzed coupling is used to link the aniline derivative with other moieties (e.g., pyrazinone cores). This is exemplified in the synthesis of BMS-665053, a corticotropin-releasing factor receptor antagonist .

Reaction Conditions

Difluoromethoxy Group Reactivity

The difluoromethoxy group enhances hydrogen-bond donor capacity compared to methyl analogues, influencing solubility and biological activity. This is quantified by Abraham’s solute parameter ([A] > 0.05) .

Research Findings and Challenges

-

Selective Fluorination : Achieved via perfluorosulfonyl fluoride catalysts, minimizing side reactions .

-

Hydrogenation Efficiency : Raney nickel enables clean reduction with minimal impurities .

-

Scalability : Direct chlorination methods (e.g., HCl/H₂O₂) streamline synthesis for large-scale production .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(difluoromethoxy)aniline hydrochloride is primarily utilized in drug development due to its potential biological activities. Its structure allows for interaction with various biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for developing new antibiotics.

- Anti-inflammatory Properties : The presence of the difluoromethoxy group may enhance the compound's ability to modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the synthesis of derivatives with varied biological activities.

- Coupling Reactions : It can participate in coupling reactions to form larger aromatic systems, which are valuable in the development of dyes and pharmaceuticals.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for assessing its viability as a therapeutic agent. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Toxicological Studies : Investigating the safety profile and potential side effects associated with its use.

Structural Analogues

The compound shares structural similarities with other halogenated anilines, which can provide insights into its behavior and potential applications:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Chloroaniline | Contains a chloro group | Commonly used as a dye intermediate |

| 2-Amino-4-chlorophenol | An amino group on a chlorinated phenol | Exhibits anti-inflammatory properties |

| 3-Difluoromethoxyaniline | Contains difluoromethoxy but no chloro | Potentially different biological activities |

The unique combination of halogenated groups in this compound makes it particularly interesting for targeted drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethoxy group and chlorine atom play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at the 2- and 5-positions, impacting physicochemical and biological properties. Below is a comparative analysis:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Chloro-2-(difluoromethoxy)aniline hydrochloride | Cl (5), OCHF₂ (2), HCl | C₇H₇Cl₂F₂NO | 238.04 | Enhanced solubility (HCl salt), metabolic stability due to difluoromethoxy |

| 5-Chloro-2-(methylsulfanyl)aniline hydrochloride (CAS: 1209208-42-3) | Cl (5), SCH₃ (2), HCl | C₇H₈Cl₂NS | 224.12 | Thioether group increases lipophilicity; potential for oxidation to sulfone |

| 5-(Difluoromethyl)-2-fluoroaniline hydrochloride (CAS: 1955530-30-9) | F (2), CHF₂ (5), HCl | C₇H₇ClF₃N | 197.59 | Fluoro substituent enhances electronegativity; lower molecular weight |

| 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride (CAS: 1955540-44-9) | Cl (5), oxolane-carbonyl (2), HCl | C₁₁H₁₃Cl₂NO₂ | 262.13 | Bulky oxolane group may hinder membrane permeability |

| 5-Chloro-2-(trifluoromethyl)aniline (CAS: N/A) | Cl (5), CF₃ (2) | C₇H₅ClF₃N | 195.57 | Non-ionic form; CF₃ group provides strong electron-withdrawing effects |

Key Observations :

- Hydrochloride Salts : The presence of HCl (e.g., in the target compound and 1209208-42-3) improves aqueous solubility, critical for pharmaceutical formulations .

- Fluorinated Groups: Difluoromethoxy (OCHF₂) and trifluoromethyl (CF₃) substituents enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .

- Thioether vs. Ether Groups : Methylsulfanyl (SCH₃) in 1209208-42-3 increases lipophilicity but introduces susceptibility to oxidation, unlike the stable difluoromethoxy group .

Stability and Degradation Pathways

- Hydrolytic Stability : The difluoromethoxy group in the target compound resists hydrolysis better than methoxy or hydroxy analogs (e.g., 5-Chloro-2-hydroxyaniline, CAS: 95-85-2), which are prone to oxidation .

- Thermal Stability: Hydrochloride salts generally exhibit higher thermal stability. For example, 5-Chloro-2-(4-chlorophenoxy)aniline hydrochloride (CAS: 6259-39-8) remains stable up to 150°C, whereas non-ionic analogs degrade at lower temperatures .

Biological Activity

5-Chloro-2-(difluoromethoxy)aniline hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. It features a unique combination of a chloro group, a difluoromethoxy group, and an aniline moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₇H₆ClF₂NO·ClH

- Molecular Weight : 230.039 g/mol

The compound's structure is characterized by the presence of halogenated groups, which are known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.

This compound interacts with various molecular targets, influencing several biochemical pathways. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to altered cellular signaling and physiological effects. Specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens.

- Anticancer Potential : Preliminary findings suggest that this compound may possess anticancer properties, possibly through the inhibition of specific tumor-related enzymes.

- Neuroprotective Effects : Some analogs in this chemical class have demonstrated neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of several halogenated anilines, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

| Compound | Activity (MIC μg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Control (Penicillin) | 10 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of fluorinated anilines highlighted that this compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with similar difluoromethoxy groups often exhibit enhanced permeability across biological membranes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving intermediates like 5-(difluoromethoxy)-2-mercaptobenzimidazole derivatives, followed by salt formation with HCl. Key steps include controlling temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometric ratios of reagents. Cyclocondensation reactions, as described in amine salt formations (e.g., ethyl glycinate with diethyl-aminoethyl chloride hydrochloride), may also apply .

- Critical Parameters : Monitor pH during salt formation to avoid over-acidification, which may degrade the aniline moiety . Use inert atmospheres (N₂/Ar) to prevent oxidation of the difluoromethoxy group .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Methodology : The hydrochloride salt enhances water solubility via ionic dissociation (C₆H₅NH₃⁺ + Cl⁻). Stability studies should include pH-dependent degradation assays (e.g., 0.233 M solutions at pH 1–7) to assess hydrolysis or oxidation. UV-Vis spectroscopy or HPLC can track degradation products like oxidized aniline derivatives .

- Key Finding : At neutral pH, the free base may precipitate, while acidic conditions stabilize the salt form. Chloride counterions reduce hygroscopicity compared to other salts .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

- Methodology :

- HPLC/LC-MS : Detect impurities (e.g., sulfone byproducts from overoxidation) using reverse-phase columns (C18) and mobile phases like acetonitrile/water with 0.1% formic acid .

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for difluoromethoxy groups; ¹H NMR for aromatic protons) .

- Elemental Analysis : Verify Cl and F content to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction byproducts (e.g., sulfones or overoxidized species) be minimized during synthesis?

- Methodology : Optimize oxidizing agents (e.g., H₂O₂ vs. meta-chloroperbenzoic acid) and reaction times. Use kinetic studies (e.g., in situ IR or Raman spectroscopy) to identify intermediate sulfoxides and adjust quenching steps. Reductive workup with Na₂S₂O₃ may suppress sulfone formation .

- Case Study : In pantoprazole synthesis, sulfone impurities were reduced by 80% using controlled H₂O₂ addition at –10°C .

Q. What computational tools predict the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. Key parameters include Fukui indices for electrophilicity and LUMO maps to identify reactive sites. Compare with experimental kinetics (e.g., Hammett plots) for validation .

- Insight : The electron-withdrawing difluoromethoxy group directs substitution to the para position relative to the amine, enhancing reactivity toward electrophiles .

Q. How does the compound's hygroscopicity impact storage and handling in long-term studies?

- Methodology : Conduct dynamic vapor sorption (DVS) assays to measure moisture uptake at 25°C/60% RH. Store under desiccated conditions (silica gel or molecular sieves) in amber vials to prevent photodegradation. Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Q. What protocols ensure safe handling given potential toxicity of aniline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.